molecular formula C10H8FNO2S B232527 Sporeamicin C CAS No. 141340-34-3

Sporeamicin C

Cat. No.: B232527
CAS No.: 141340-34-3
M. Wt: 699.9 g/mol
InChI Key: PLXBYEZLPVFWDI-UHFFFAOYSA-N
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Description

Sporeamicin C is a macrolide antibiotic derived from the bacterium Saccharopolyspora. It is structurally related to erythromycin and is known for its broad-spectrum antibacterial activity. This compound is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. It has been studied for its potential use in treating various bacterial infections, including those resistant to other antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sporeamicin C involves several steps, starting from the fermentation of Saccharopolyspora species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps include:

    Fermentation: The bacterium Saccharopolyspora is cultured in a nutrient-rich medium under controlled conditions to produce this compound.

    Extraction: The fermentation broth is filtered to remove the bacterial cells, and the filtrate is extracted with organic solvents to concentrate the antibiotic.

    Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for efficiency and yield. Advanced techniques such as continuous chromatography and automated extraction systems are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Sporeamicin C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have altered antibacterial properties.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its stability or activity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives with improved pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their enhanced antibacterial activity or reduced toxicity.

Scientific Research Applications

Sporeamicin C has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.

    Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

    Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Sporeamicin C exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site. This action effectively halts the elongation of the peptide chain, leading to the inhibition of bacterial growth. The primary molecular target of this compound is the bacterial ribosome, and its mechanism of action is similar to that of other macrolide antibiotics.

Comparison with Similar Compounds

    Erythromycin: A well-known macrolide antibiotic with a similar structure and mechanism of action.

    Spiramycin: Another macrolide antibiotic with comparable antibacterial activity and clinical applications.

    Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties and a broader spectrum of activity.

Uniqueness of Sporeamicin C: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has been shown to be effective against certain bacterial strains that are resistant to other macrolides. Additionally, its unique structure allows for the development of novel derivatives with enhanced activity and reduced side effects.

Properties

IUPAC Name

2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXBYEZLPVFWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141340-34-3
Record name Sporeamicin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141340343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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